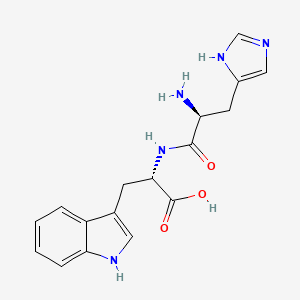His-Trp
CAS No.: 23403-90-9
Cat. No.: VC11693334
Molecular Formula: C17H19N5O3
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23403-90-9 |
|---|---|
| Molecular Formula | C17H19N5O3 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C17H19N5O3/c18-13(6-11-8-19-9-21-11)16(23)22-15(17(24)25)5-10-7-20-14-4-2-1-3-12(10)14/h1-4,7-9,13,15,20H,5-6,18H2,(H,19,21)(H,22,23)(H,24,25)/t13-,15-/m0/s1 |
| Standard InChI Key | FBTYOQIYBULKEH-ZFWWWQNUSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CC3=CN=CN3)N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CC3=CN=CN3)N |
Introduction
Structural and Chemical Properties of His-Trp
Molecular Architecture
His-Trp consists of a histidine residue linked to tryptophan via a peptide bond. The IUPAC name for this dipeptide is L-tryptophyl-L-histidine, reflecting the L-configuration of both amino acids . The indole ring of tryptophan and the imidazole side chain of histidine contribute to its unique physicochemical properties, including UV absorbance at 280 nm (due to tryptophan) and a pKa of ~6.0 for the histidine side chain.
Table 1: Key Physicochemical Properties of His-Trp
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 341.4 g/mol | |
| Isoelectric Point (pI) | ~7.2 (predicted) | – |
| Solubility | Water-soluble |
Conformational Dynamics
The 3D structure of His-Trp, as modeled in PubChem , reveals a flexible backbone with intramolecular interactions between the indole and imidazole rings. Molecular dynamics simulations suggest that these aromatic-aromatic interactions stabilize folded conformations under physiological conditions .
Synthesis of His-Trp
Solid-Phase Peptide Synthesis (SPPS)
His-Trp is typically synthesized via SPPS using Fmoc/tBu strategies. Key steps include:
-
Resin Loading: A Wang resin pre-loaded with Fmoc-Trp is commonly used .
-
Coupling: Activation of Fmoc-His(Trt)-OH with HBTU/DIEA in DMF, followed by coupling to Trp-resin .
-
Cleavage: TFA-based cocktails (e.g., TFA/HO/phenol/triisopropylsilane 8.5/0.5/0.5/0.5) release the peptide from the resin while removing side-chain protections .
Table 2: Optimal Synthesis Conditions for His-Trp
| Parameter | Condition | Source |
|---|---|---|
| Coupling Reagent | HBTU/DIEA | |
| Coupling Time | 30 min per residue | |
| Cleavage Cocktail | TFA/HO/phenol/TIS (8.5:0.5:0.5:0.5) | |
| Side-Chain Protection | Trp: Formyl; His: Tosyl |
Challenges in Synthesis
The tryptophan indole group requires protection (e.g., formyl) to prevent side reactions during synthesis . Post-cleavage, the formyl group is removed via ammonia/methanol treatment . Histidine’s imidazole side chain is typically protected with tosyl groups, which are stable under Fmoc conditions .
Biological Roles and Mechanisms
Role in Bioluminescent Systems
In photoproteins like aequorin, a Tyr-His-Trp triad stabilizes the 2-hydroperoxycoelenterazine substrate . Mutagenesis studies demonstrate that replacing His or Trp in this triad:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume